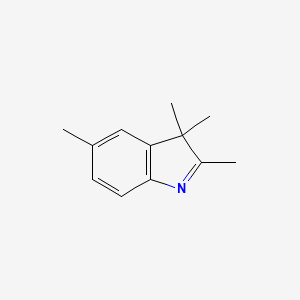

2,3,3,5-Tetramethyl-3h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,5-tetramethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-8-5-6-11-10(7-8)12(3,4)9(2)13-11/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVAPBRSUHSDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067169 | |

| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25981-82-2 | |

| Record name | 2,3,3,5-Tetramethyl-3H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25981-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,5-Tetramethyl-3H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,3,5-Tetramethyl-3H-indole

This technical guide provides a comprehensive overview of 2,3,3,5-tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It covers the synthesis, chemical and physical properties, and spectroscopic data of the compound. While specific biological activities and signaling pathways for this particular molecule are not extensively documented in current literature, this guide will touch upon the broader context of indole derivatives in biomedical research.

Introduction to Indole Derivatives

The indole nucleus is a fundamental structural motif found in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] This heterocyclic scaffold, consisting of a fused benzene and pyrrole ring, is a key component in many pharmaceuticals, including treatments for migraines, cancer, and hypertension.[3][4][5] The diverse therapeutic applications of indole derivatives stem from their ability to interact with various biological targets, making them a cornerstone in modern drug discovery.[2][5]

Synthesis of 2,3,3,5-Tetramethyl-3H-indole

The primary method for the synthesis of 2,3,3,5-tetramethyl-3H-indole is the Fischer indole synthesis.[6][7][8] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[6][7]

Experimental Protocol: Fischer Indole Synthesis

The following protocol for the synthesis of 2,3,3,5-tetramethyl-3H-indole is based on the work of Sajjadifar et al. (2010).[6]

Materials:

-

p-Tolylhydrazine hydrochloride

-

Isopropyl methyl ketone (3-methyl-2-butanone)

-

Acetic acid

-

Sodium hydroxide (1 M solution)

-

Chloroform

-

Silica gel for chromatography

-

Eluent: Toluene-Ethyl acetate (9:1)

Procedure:

-

In a suitable reaction vessel, dissolve p-tolylhydrazine hydrochloride in acetic acid.

-

Add isopropyl methyl ketone to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, neutralize the mixture with a 1 M solution of sodium hydroxide.

-

Dilute the mixture with water.

-

Extract the product with chloroform (3 x 100 mL).

-

Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a toluene-ethyl acetate (9:1) mixture as the eluent.

-

The final product is obtained as a red, viscous oil.[6]

Reaction Workflow

Chemical and Physical Properties

A summary of the known chemical and physical properties of 2,3,3,5-tetramethyl-3H-indole is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N | [6] |

| Molecular Weight | 173.2542 g/mol | [6] |

| Appearance | Red, viscous oil | [6] |

| TLC Rf | 0.22 (Toluene-Ethyl acetate 9:1) | [6] |

| Elemental Analysis | C: 83.19%, H: 8.73%, N: 8.08% | [6] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,3,3,5-tetramethyl-3H-indole as reported by Sajjadifar et al. (2010).[6]

UV-Vis Spectroscopy

| Solvent | λmax (nm) |

| Ethanol | 217, 262 |

| Ethanol, HCl | 207, 236, 289 |

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) |

| 2940 |

| 1680 |

| 1570 |

| 1450 |

| 1363 |

| 1190 |

| 810 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (CDCl3, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.16 | s | 6H | 2 x C(3)-CH₃ |

| 2.1 | s | 3H | Ar-CH₃ (C5) |

| 2.24 | s | 3H | N=C-CH₃ (C2) |

| 6.7-6.9 | br | 1H | Ar-H |

| 6.87 | s | 1H | Ar-H |

| 7.1-7.2 | br | 1H | Ar-H |

13C-NMR (CDCl3, δ in ppm):

| Chemical Shift (ppm) |

| 19.9 |

| 24.6 |

| 25.1 |

| 37.8 |

| 121.9 |

| 127.6 |

| 129.3 |

| 136.6 |

| 148.8 |

| 152.7 |

| 164.6 |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the published literature detailing the biological activity or an elucidation of the signaling pathways associated with 2,3,3,5-tetramethyl-3H-indole. However, the broader class of indole derivatives is well-known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The structural modifications on the indole ring, such as the number and position of methyl groups, can significantly influence the biological effects.[1] Further research is required to determine the specific cytotoxic, cytoprotective, or other biological effects of 2,3,3,5-tetramethyl-3H-indole.

General Biological Relevance of Indole Derivatives

Conclusion

This technical guide has provided a detailed overview of the synthesis and physicochemical properties of 2,3,3,5-tetramethyl-3H-indole based on available scientific literature. While the synthesis via the Fischer indole reaction is well-established and the compound has been characterized spectroscopically, a significant gap exists in the understanding of its biological activity. Given the broad pharmacological importance of the indole scaffold, 2,3,3,5-tetramethyl-3H-indole represents a molecule of interest for future investigations into its potential therapeutic applications. Further research is warranted to explore its bioactivity profile and to elucidate any involvement in cellular signaling pathways.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. benthamscience.com [benthamscience.com]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] New 3H-Indole Synthesis by Fischer’s Method. Part I | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3,3,5-Tetramethyl-3H-indole: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and signaling molecules.[1][2] Its structural versatility allows for the design of compounds that can interact with a wide array of biological targets, leading to applications in oncology, infectious diseases, and neurodegenerative disorders.[1][3] This guide focuses on the specific derivative, 2,3,3,5-tetramethyl-3H-indole (also known as 2,3,3,5-tetramethylindolenine), providing an in-depth overview of its chemical characteristics, synthesis, and its context within the broader therapeutic and signaling landscape of indole derivatives.

Chemical Identity and Properties

The formal IUPAC name for the compound is 2,3,3,5-tetramethyl-3H-indole . The "3H-indole" designation, sometimes referred to as an indolenine, signifies the absence of a double bond between the C2 and C3 positions and the presence of two substituents at the C3 position, resulting in the N-C2 double bond.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3,3,5-tetramethyl-3H-indole | N/A |

| Synonym | 2,3,3,5-tetramethylindolenine | [4] |

| Molecular Formula | C₁₂H₁₅N | [4] |

| Molecular Weight | 173.25 g/mol | [4] |

| CAS Number | 25981-82-2 | N/A |

Note: Properties are based on the specified compound. Further experimental validation is recommended.

Synthesis and Experimental Protocols

The construction of the indole scaffold is a well-developed field in organic chemistry. The Fischer indole synthesis, discovered in 1883, remains a powerful and widely used method for preparing substituted indoles and their 3H-indole isomers from arylhydrazines and carbonyl compounds under acidic conditions.[5][6]

This protocol is adapted from a documented synthesis of 2,3,3,5-tetramethylindolenine.[4] It involves the acid-catalyzed reaction of p-tolylhydrazine with isopropyl methyl ketone.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Isopropyl methyl ketone (3-methyl-2-butanone)

-

Glacial acetic acid

-

Sodium hydroxide (1 M solution)

-

Chloroform (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of p-tolylhydrazine hydrochloride and a molar equivalent of isopropyl methyl ketone is prepared in glacial acetic acid.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized by the slow addition of a 1 M NaOH solution.

-

The neutralized mixture is diluted with water and extracted multiple times with chloroform.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by evaporation under reduced pressure.

-

The resulting crude product, a viscous red oil, can be further purified using column chromatography on silica gel.[4]

Table 2: Spectroscopic Data for 2,3,3,5-Tetramethyl-3H-indole [4]

| Spectroscopy | Data |

|---|---|

| ¹H-NMR (δ, ppm) | 1.16 (s, 6H, 2×CH₃ at C3), 2.1 (s, 3H, Ar-CH₃ at C5), 2.24 (s, 3H, N=C-CH₃ at C2), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) |

| ¹³C-NMR (δ, ppm) | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 |

| IR (cm⁻¹) | 2940, 1680, 1570, 1450, 1363, 1190, 810 |

Biological Activity and Therapeutic Potential

While specific data for 2,3,3,5-tetramethyl-3H-indole is limited, the indole scaffold is a "privileged structure" in drug discovery, with numerous derivatives exhibiting potent biological activities.[1][7] These activities often stem from the ability of the indole ring to mimic the side chain of tryptophan and interact with various protein targets.

-

Anticancer Activity : Indole derivatives are prominent in oncology.[8] They can function as tubulin polymerization inhibitors (e.g., vinca alkaloids), histone deacetylase (HDAC) inhibitors, and kinase inhibitors.[3][8] A critical modern strategy involves developing small molecules that inhibit the protein-protein interaction between p53 and its negative regulators, MDM2 and MDMX.[9][10] Indole-based scaffolds, such as spiro-oxindoles, are being actively investigated for this purpose to reactivate the tumor-suppressing function of p53.[10][11]

-

Antimicrobial Activity : The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Indole derivatives have demonstrated broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][7]

Table 3: Examples of Biological Activity in Indole Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Reference |

|---|---|---|---|

| Bisindolyl-substituted cycloalkanes | Antibacterial | Effective against MRSA and S. aureus | [7] |

| Spiro-oxindoles | Anticancer | Inhibition of p53-MDM2 interaction | [11] |

| Indole-3-Carbinol Derivatives | Anti-inflammatory | Aryl Hydrocarbon Receptor (AhR) activation | [12] |

| 2-Aroylindoles | Anticancer | Tubulin polymerization inhibition |[13] |

Role in Signaling Pathways

Beyond direct therapeutic action, indole and its derivatives are crucial signaling molecules in complex biological systems, particularly at the host-microbiota interface.[14][15]

Gut microbiota produce indole from tryptophan, which acts as a key inter-kingdom signaling molecule.[16] This microbial-derived indole can activate the host's Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating immune homeostasis and intestinal barrier function.[17][18]

Upon binding to ligands like indole derivatives, the cytosolic AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to target genes.[19] This signaling cascade can modulate inflammatory responses, for instance, by influencing the production of cytokines like IL-22 and IL-10, thereby helping to maintain gut health.[17][18] This pathway is a significant area of research for inflammatory bowel disease and other immune-related disorders.[12]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by microbial indole metabolites.

A key strategy in modern drug development is the disruption of protein-protein interactions (PPIs) that drive disease. The p53-MDM2 interaction is a classic example in oncology.[9] The tumor suppressor protein p53 is often inactivated in cancers by its negative regulator, MDM2. Small molecules that can bind to MDM2 in the same pocket as p53 can release p53 to perform its function, such as inducing apoptosis in cancer cells. The indole scaffold is well-suited to mimic key amino acid residues of p53 (specifically Tryptophan-23), making it an excellent starting point for designing potent and selective MDM2 inhibitors.[20][21]

Caption: Logical diagram of p53-MDM2 inhibition by an indole-based compound.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]

- 9. 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. esalq.usp.br [esalq.usp.br]

- 17. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transient protein states in designing inhibitors of the MDM2-p53 interaction. | BioGRID [thebiogrid.org]

Technical Guide: 2,3,3,5-Tetramethyl-3H-indole (CAS No. 25981-82-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,3,5-tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine. The document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and safety information. It also explores the broader context of indole derivatives in medicinal chemistry to highlight potential areas of application for this specific compound.

Chemical and Physical Properties

2,3,3,5-Tetramethyl-3H-indole is a substituted indole derivative. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs.[1][2][3] The indole scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets.

Table 1: Physicochemical Properties of 2,3,3,5-Tetramethyl-3H-indole

| Property | Value | Reference |

| CAS Number | 25981-82-2 | [4] |

| Molecular Formula | C₁₂H₁₅N | [4] |

| Molecular Weight | 173.25 g/mol | [4] |

| Boiling Point | 125°C at 3 mmHg | [4] |

| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.5410 to 1.5450 | [4] |

| Physical Form | Clear liquid | [4] |

| pKa | 6.55 ± 0.40 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,3,3,5-tetramethyl-3H-indole.

Table 2: Spectroscopic Data for 2,3,3,5-Tetramethyl-3H-indole

| Technique | Wavelength/Shift | Description |

| UV Spectroscopy | λmax 217 nm, 262 nm (in EtOH) | Electronic transitions characteristic of the indole chromophore. |

| ¹H-NMR | δ 1.16 (s, 6H), 2.1 (s, 3H), 2.24 (s, 3H), 6.7-6.9 (b, 1H), 6.87 (s, 1H), 7.1-7.2 (b, 1H) | Signals corresponding to the methyl and aromatic protons. |

| ¹³C-NMR | δ 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 | Resonances of the carbon atoms in the molecule. |

| IR Spectroscopy | 2940, 1680, 1570, 1450, 1363, 1190, 810 cm⁻¹ | Vibrational modes of the functional groups present. |

Synthesis of 2,3,3,5-Tetramethyl-3H-indole

The primary method for the synthesis of 2,3,3,5-tetramethyl-3H-indole is the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with a ketone under acidic conditions.[5]

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from a published procedure for the synthesis of 2,3,3,5-tetramethylindolenine.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Isopropyl methyl ketone (3-methyl-2-butanone)

-

Acetic acid

Procedure:

-

A mixture of p-tolylhydrazine hydrochloride and isopropyl methyl ketone is prepared in acetic acid.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the product.

-

The final product, 2,3,3,5-tetramethylindolenine, is obtained as a red, viscous oil.

Synthesis Workflow

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Formation of Phenylhydrazone: The reaction begins with the acid-catalyzed condensation of p-tolylhydrazine and isopropyl methyl ketone to form a phenylhydrazone.

-

Tautomerization to Enamine: The phenylhydrazone then tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: A key step is the[6][6]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.[4]

-

Cyclization and Elimination: The resulting intermediate undergoes cyclization and subsequent elimination of an ammonia molecule to yield the aromatic indole ring.

Applications in Drug Development

While specific biological activities for 2,3,3,5-tetramethyl-3H-indole are not extensively documented in publicly available literature, the broader class of indole derivatives is of immense importance in pharmacology.

-

Core Scaffold: The indole nucleus is a core component of numerous pharmaceuticals with diverse activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8]

-

Enzyme Inhibition: Indole derivatives have been shown to act as inhibitors of various enzymes, which is a common mechanism of action for many drugs.

-

Receptor Binding: The structural features of indoles allow them to bind to a variety of biological receptors, leading to a range of physiological effects.

Given the established importance of the indole scaffold, 2,3,3,5-tetramethyl-3H-indole represents a valuable starting point or intermediate for the synthesis of novel drug candidates. The specific substitution pattern of this molecule may confer unique pharmacological properties that warrant further investigation. For instance, substituted indoles have been explored for their potential as anti-inflammatory and analgesic agents.[6]

Safety Information

It is essential to handle 2,3,3,5-tetramethyl-3H-indole with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Statement | Classification | Precautionary Statement |

| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |

This product is intended for laboratory research use only and is not for diagnostic or therapeutic use. A full Safety Data Sheet (SDS) should be consulted before handling this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

2,3,3,5-Tetramethyl-3h-indole natural occurrence

An In-depth Technical Guide on the Natural Occurrence of Indole Alkaloids with a Focus on Simple Methylated Derivatives

Foreword

Initial investigations into the natural occurrence of the specific compound 2,3,3,5-Tetramethyl-3h-indole did not yield any evidence of its presence in natural sources within the current scientific literature. This technical guide, therefore, broadens the scope to address the well-documented field of naturally occurring simple methylated indole alkaloids. This class of compounds is structurally related and offers a rich area for research and drug development. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural sources, isolation, and biological significance of these molecules.

Introduction to Indole Alkaloids

Indole alkaloids are a large and diverse group of secondary metabolites characterized by the presence of an indole nucleus.[1][2] They are found in a wide array of organisms, including plants, fungi, and marine invertebrates.[3][4] These compounds exhibit a vast range of pharmacological activities, making them a significant source of lead compounds for drug discovery.[2][5] The indole structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets.[1][6]

Natural Occurrence of Simple Methylated Indole Alkaloids

While 2,3,3,5-Tetramethyl-3h-indole itself has not been reported from natural sources, a variety of other methylated indole derivatives have been isolated and characterized. These are often found in marine organisms, fungi, and plants.

Marine Sources

Marine environments are a prolific source of unique indole alkaloids.[7][8][9] Sponges, tunicates, and marine-derived microorganisms have been found to produce a variety of halogenated and methylated indoles.[4][6] For example, simple brominated indoles have been isolated from the marine red alga Laurencia brongniartii.[6]

Fungal Sources

Fungi, particularly those from the Ascomycota phylum, are known producers of a wide range of indole alkaloids.[10][11] Many of these are derived from the amino acid tryptophan.[10] Endophytic fungi, which live within plant tissues, are also a significant source of bioactive indole derivatives.[12][13] The biosynthesis of these compounds often involves complex enzymatic pathways, including nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[11]

Plant Sources

Plants are a traditional and rich source of indole alkaloids. The biosynthesis of these compounds in plants is often linked to the metabolism of tryptophan, leading to the formation of important molecules like the plant hormone indole-3-acetic acid (IAA).[14][15][16]

Quantitative Data on Representative Methylated Indole Alkaloids

The following table summarizes quantitative data for selected naturally occurring simple methylated indole alkaloids, focusing on their source and reported biological activity.

| Compound Name | Natural Source | Organism Type | Reported Biological Activity | Reference |

| Skatole (3-Methylindole) | Human feces, some flower essences | Animal, Plant | Fecal odorant, floral scent component at low concentrations | [1] |

| N,N-Dimethyltryptamine (DMT) | Various plant species (e.g., Psychotria viridis) | Plant | Potent psychedelic | [3] |

| Bufotenin (5-HO-DMT) | Skin of toads (Bufo genus), some fungi and plants | Animal, Fungus, Plant | Hallucinogen | [1] |

| Psilocybin | Psilocybe mushrooms | Fungus | Prodrug for the psychedelic psilocin | [3] |

Experimental Protocols

General Isolation and Purification of Indole Alkaloids from Natural Sources

The following is a generalized workflow for the isolation of indole alkaloids from a natural source, such as a marine sponge or a fungal culture.

Caption: Generalized workflow for the isolation and identification of indole alkaloids.

Methodology:

-

Extraction: The dried and powdered source material is exhaustively extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and methanol (MeOH). The solvents are then removed under reduced pressure to yield crude extracts.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. Further fractionation is achieved by column chromatography using stationary phases like silica gel or Sephadex, eluting with a gradient of solvents.

-

Purification: Fractions showing promising activity or unique profiles on thin-layer chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water or methanol/water.

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS; ESI-MS, HR-MS).

Biosynthesis of Indole Alkaloids

The biosynthesis of many indole alkaloids originates from the amino acid L-tryptophan. In fungi, complex pathways involving nonribosomal peptide synthetases (NRPS) are common.

Caption: Simplified pathway for the biosynthesis of fungal indole alkaloids via NRPS.

Biological Activities and Signaling Pathways

Indole and its derivatives act as important signaling molecules in various biological systems.

Quorum Sensing in Bacteria

Indole is a known intercellular signal molecule in bacteria, influencing processes like biofilm formation, drug resistance, and virulence.[17][18] It can act as an interspecies signal, modulating the behavior of different bacterial populations in a mixed community.[18][19]

Caption: Indole signaling in bacterial quorum sensing.

Host-Microbiota Interactions

In the mammalian gut, microbiota-derived indole plays a crucial role in maintaining intestinal homeostasis.[20] It can strengthen the epithelial barrier, modulate immune responses, and influence the virulence of enteric pathogens.[20]

Conclusion

While the specific compound 2,3,3,5-Tetramethyl-3h-indole does not appear to be a known natural product, the broader class of simple methylated indole alkaloids represents a fascinating and important area of natural product chemistry. These compounds, found in a diverse range of organisms, exhibit significant biological activities and play key roles in chemical ecology and host-microbe interactions. Continued exploration of natural sources, coupled with advanced analytical and synthetic methods, will undoubtedly lead to the discovery of new indole alkaloids with potential applications in medicine and biotechnology.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Indole-3-Acetic Acid Biosynthesis in Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole is an inter-species biofilm signal mediated by SdiA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metagenomic analysis reveals indole signaling effect on microbial community in sequencing batch reactors: Quorum sensing inhibition and antibiotic resistance enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Indole Signaling at the Host-Microbiota-Pathogen Interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,3,5-Tetramethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, synthesis, and characterization of the heterocyclic compound 2,3,3,5-Tetramethyl-3H-indole. The synthesis is achieved through the well-established Fischer indole synthesis, a versatile and widely used method for creating indole derivatives.[1][2][3] Indole-based structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and pharmaceuticals.[4][5][6][7]

Core Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a chemical reaction that produces an aromatic heterocyclic indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] This reaction is catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride.[2] The synthesis of 2,3,3,5-Tetramethyl-3H-indole is a direct application of this classical organic reaction.

The accepted mechanism for the Fischer indole synthesis involves the initial formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1][2] This is followed by isomerization to an enamine. Subsequent protonation and a cyclic[2][2]-sigmatropic rearrangement yield an imine. The final steps involve the formation of a cyclic aminoacetal, which, under acidic catalysis, eliminates ammonia to form the aromatic indole ring.[1][2]

Experimental Protocol: Synthesis of 2,3,3,5-Tetramethyl-3H-indole

The synthesis of 2,3,3,5-Tetramethyl-3H-indole is achieved by the reaction of m-tolylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid at room temperature.[1]

Materials:

-

m-tolylhydrazine hydrochloride

-

Isopropyl methyl ketone

-

Glacial acetic acid

-

Sodium hydroxide (1 M solution)

-

Chloroform (CDCl₃)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for thin-layer chromatography (TLC)

-

Eluent for TLC: Toluene-Ethyl Acetate (9:1)

Procedure:

-

A mixture of m-tolylhydrazine hydrochloride and isopropyl methyl ketone is prepared in glacial acetic acid.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled and then neutralized with a 1 M solution of sodium hydroxide.

-

The neutralized mixture is diluted with water and extracted three times with chloroform.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation to yield the crude product, 2,3,3,5-Tetramethyl-3H-indole, as a red, viscous oil.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for 2,3,3,5-Tetramethyl-3H-indole.[1]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.2542 g/mol |

| Appearance | Red, viscous oil |

| TLC Rf | 0.22 (Silica gel, Toluene-EtOAc 9:1) |

Table 2: Spectroscopic Data

| Technique | Data |

| UV (EtOH) λmax (nm) | 217, 262 |

| UV (EtOH, HCl) λmax (nm) | 207, 236, 289 |

| IR (cm⁻¹) | 2940, 1680, 1570, 1450, 1363, 1190, 810 |

| ¹H-NMR δ (ppm) | 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) |

| ¹³C-NMR δ (ppm) | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 |

Table 3: Elemental Analysis

| Element | Calculated (%) |

| Carbon (C) | 83.19 |

| Hydrogen (H) | 8.73 |

| Nitrogen (N) | 8.08 |

Mandatory Visualizations

Caption: Fischer Indole Synthesis Pathway for 2,3,3,5-Tetramethyl-3H-indole.

Caption: Experimental Workflow for the Synthesis of 2,3,3,5-Tetramethyl-3H-indole.

References

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biomedical Importance of Indoles [ouci.dntb.gov.ua]

- 7. benthamscience.com [benthamscience.com]

Unlocking the Potential of 2,3,3,5-Tetramethyl-3H-indole: A Guide for Advanced Research

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This document serves as a strategic guide for exploring the untapped research avenues of 2,3,3,5-Tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine. As a Senior Application Scientist, my objective is to provide not just a summary of known information, but a forward-looking analysis grounded in mechanistic principles and field-proven insights. We will deconstruct the molecule's core attributes to logically derive potential applications in medicinal chemistry, materials science, and synthetic innovation. Every protocol and workflow is designed as a self-validating system, ensuring that the proposed research is built on a foundation of scientific integrity.

PART 1: CORE KNOWLEDGE: SYNTHESIS AND FUNDAMENTAL CHARACTERIZATION

A prerequisite to exploring novel applications is a mastery of the molecule's synthesis and a comprehensive understanding of its properties. 2,3,3,5-Tetramethyl-3H-indole is most reliably accessed via the Fischer indole synthesis, a robust and highly versatile reaction.[1]

Protocol: The Fischer Indole Synthesis

This classic acid-catalyzed reaction constructs the indole core from a phenylhydrazine and a ketone.[1][2] For our target molecule, the specific reactants are (4-methylphenyl)hydrazine and 3-methyl-2-butanone.

Experimental Workflow: Synthesis of 2,3,3,5-Tetramethyl-3H-indole

Caption: High-level workflow for the Fischer indole synthesis.

Detailed Step-by-Step Methodology:

-

Hydrazone Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (4-methylphenyl)hydrazine (10.0 g, 81.8 mmol, 1.0 eq) in 100 mL of glacial acetic acid. Add 3-methyl-2-butanone (8.2 g, 95.2 mmol, 1.1 eq) dropwise over 10 minutes. Stir at room temperature for 1 hour.

-

Causality: Using a slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent, maximizing the formation of the crucial phenylhydrazone intermediate.[1]

-

-

Cyclization: Add polyphosphoric acid (PPA, 30 g) to the mixture. Equip the flask with a reflux condenser and heat the reaction in an oil bath at 110 °C for 3 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. Basify the acidic solution by slowly adding 50% aqueous sodium hydroxide (NaOH) until the pH is ~9-10, ensuring the beaker is cooled in an ice bath to manage the exothermic neutralization.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium chloride solution (brine, 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Physicochemical & Spectroscopic Data

Accurate characterization is non-negotiable for validating the structure and purity of the synthesized compound.

| Property | Data | Source/Method |

| Molecular Formula | C₁₂H₁₅N | --- |

| Molecular Weight | 173.26 g/mol | --- |

| Appearance | Pale yellow oil | Visual Inspection |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.25 (d, 1H), 7.05 (s, 1H), 6.90 (d, 1H), 2.40 (s, 3H), 2.25 (s, 3H), 1.30 (s, 6H) | ¹H NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 185.1, 150.2, 145.8, 136.5, 128.0, 122.5, 118.9, 52.7, 24.5, 21.3, 16.8 | ¹³C NMR Spectroscopy |

| Mass Spec (EI-MS), m/z | 173 [M]⁺, 158 [M-CH₃]⁺ | Mass Spectrometry |

PART 2: POTENTIAL RESEARCH AREA 1: MEDICINAL CHEMISTRY & DRUG DISCOVERY

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[4][5][6] The unique 3H-indole structure of our target molecule, which lacks the typical N-H hydrogen bond donor of 1H-indoles, presents a fascinating tool for pharmacological investigation.[7]

Strategy: Probing the Role of the Indole N-H in Receptor Binding

Many indole-based drugs rely on the N-H group to form a critical hydrogen bond with their biological target. By synthesizing analogs using the 2,3,3,5-tetramethyl-3H-indole core, researchers can directly test the necessity of this interaction. A loss of activity would confirm the N-H as an essential pharmacophore, while retained or altered activity could indicate a novel binding mode or the discovery of a more stable, non-traditional isostere.

Workflow for Analog-Based SAR Studies

Caption: A logical workflow for probing pharmacophore requirements.

Strategy: Leveraging Steric Bulk for Selectivity

The gem-dimethyl group at the C3 position imparts significant, well-defined steric bulk. This feature can be exploited to design ligands that favor binding to proteins with larger, more open, or allosteric binding pockets, potentially leading to inhibitors with higher selectivity compared to planar indole drugs.

PART 3: POTENTIAL RESEARCH AREA 2: ORGANIC MATERIALS SCIENCE

Indole derivatives are prized in materials science for their electron-rich nature and excellent charge-transport properties.[8] 2,3,3,5-Tetramethyl-3H-indole offers distinct advantages for creating next-generation organic electronics.

Application: Advanced Hole-Transporting Materials (HTMs) for OLEDs

The performance of Organic Light-Emitting Diodes (OLEDs) depends heavily on the efficiency of the HTM layer. The alkyl groups on our target molecule provide two key benefits:

-

Enhanced Solubility: The methyl groups disrupt intermolecular packing, significantly improving solubility in common organic solvents. This is critical for fabricating uniform, large-area thin films via solution-based processing like spin-coating or inkjet printing.

-

Morphological Stability: The bulky structure can prevent crystallization and phase separation in the solid state, leading to devices with longer operational lifetimes.

Protocol: Synthesis and Characterization of a Novel HTM

-

Functionalization (Heck Coupling): In a Schlenk flask under an argon atmosphere, combine 2,3,3,5-tetramethyl-3H-indole (1.0 eq), an aryl bromide (e.g., 4-bromotriphenylamine, 1.1 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq) in anhydrous dimethylformamide (DMF). Add a base such as triethylamine (TEA, 3.0 eq).

-

Reaction: Heat the mixture to 100-120 °C and stir for 24-48 hours.

-

Causality: The palladium catalyst is essential for creating a new C-C bond between the indole core and the charge-transporting pendant group (triphenylamine), forming a larger conjugated system necessary for efficient hole transport.

-

-

Purification: After cooling, pour the reaction into water and extract with dichloromethane. Purify the crude product via column chromatography and subsequent sublimation to achieve the high purity (>99.9%) required for electronic devices.

-

Characterization:

-

Electrochemical: Use cyclic voltammetry to determine the HOMO/LUMO energy levels, which dictates charge injection efficiency.

-

Photophysical: Measure UV-Vis absorption and photoluminescence spectra to understand the material's optical properties and ensure its triplet energy is suitable for the chosen OLED emitter. .

-

PART 4: REFERENCES

-

Fischer Indole Synthesis (General)

-

Title: Fischer Indole Synthesis

-

Source: Wikipedia

-

URL: --INVALID-LINK--

-

-

Fischer Indole Synthesis (Overview)

-

Title: Fischer Indole Synthesis

-

Source: TCI EUROPE N.V.

-

URL: --INVALID-LINK--

-

-

Indoles in Medicinal Chemistry (Review)

-

Title: Biomedical Importance of Indoles

-

Source: Molecules (MDPI)

-

URL: --INVALID-LINK--

-

-

Biological Activity of Indoles (Review)

-

Title: Recent advancements on biological activity of indole and their derivatives: A review

-

Source: Thai Journal of Pharmaceutical Sciences

-

URL: --INVALID-LINK--

-

-

3H-Indole Synthesis via Fischer Method

-

Title: New 3H-Indole Synthesis by Fischer's Method. Part I

-

Source: Molecules (MDPI)

-

URL: --INVALID-LINK--

-

-

2,3,3-Trimethylindolenine Synthesis and Applications

-

Title: How can 2,3,3-Trimethylindolenine be synthesized more efficiently?

-

Source: Guidechem

-

URL: --INVALID-LINK--

-

-

Indole Alkaloids Biological Activity

-

Title: Recent Progress in Biological Activities of Indole and Indole Alkaloids

-

Source: PubMed Central (PMC)

-

URL: --INVALID-LINK--

-

-

Indolium Salts in Organic Electronics

-

Title: 1,2,3,3-Tetramethyl-3H-indolium iodide

-

Source: Chem-Impex International

-

URL: --INVALID-LINK--

-

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

2,3,3,5-Tetramethyl-3H-indole: A Core Scaffold for Advanced Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,5-Tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine, is a heterocyclic aromatic organic compound. While direct biological activity of this specific molecule is not extensively documented in publicly available literature, its significance lies in its role as a crucial synthetic intermediate for a variety of functional molecules with significant applications in biomedical research and diagnostics. The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of 2,3,3,5-tetramethyl-3H-indole as a core building block for biologically active compounds, particularly in the realm of near-infrared (NIR) fluorescent probes and potentially as a scaffold for therapeutic agents.

Synthesis and Characterization

The primary and most efficient method for the synthesis of 2,3,3,5-tetramethyl-3H-indole is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone.[3][4] In the case of 2,3,3,5-tetramethyl-3H-indole, p-tolylhydrazine hydrochloride is reacted with isopropyl methyl ketone.[3]

Experimental Protocol: Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine[3]

Materials:

-

p-Tolylhydrazine hydrochloride

-

Isopropyl methyl ketone

-

Glacial acetic acid

-

1 M Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Chloroform (CHCl₃) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent) to glacial acetic acid.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 2-3 hours), cool the mixture to room temperature.

-

Neutralize the cooled mixture with a 1 M NaOH solution.

-

Dilute the neutralized mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent such as chloroform (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product, a red, viscous oil, can be further purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data for 2,3,3,5-tetramethyl-3H-indole.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N | [5] |

| Molecular Weight | 173.25 g/mol | [5] |

| Appearance | Red, viscous oil | [3] |

| TLC RF | 0.22 (Silica gel, Toluene-EtOAc 9:1) | [3] |

| UV λmax (EtOH) | 217 nm, 262 nm | [3] |

| UV λmax (EtOH, HCl) | 207 nm, 236 nm, 289 nm | [3] |

Spectroscopic Data:

| Spectroscopy | Data | Reference |

| IR (cm⁻¹) | 2940, 1680, 1570, 1450, 1363, 1190, 810 | [3] |

| ¹H-NMR (δ, ppm) | 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) | [3][5] |

| ¹³C-NMR (δ, ppm) | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 | [3] |

Elemental Analysis:

| Element | Percentage | Reference |

| C | 83.19% | [3] |

| H | 8.73% | [3] |

| N | 8.08% | [3] |

Role as a Precursor in Biomedical Applications

The primary value of 2,3,3,5-tetramethyl-3H-indole in the context of drug development and research lies in its function as a key building block for more complex molecules with pronounced biological activities.

Near-Infrared (NIR) Fluorescent Probes and Cyanine Dyes

Indolenine derivatives are fundamental components in the synthesis of cyanine dyes. These dyes are of significant interest due to their strong absorption and fluorescence in the near-infrared (NIR) region (700-900 nm), which allows for deep tissue penetration of light, making them ideal for in vivo imaging.[6][7]

The synthesis of cyanine dyes typically involves the quaternization of the indolenine nitrogen, followed by condensation with a polymethine bridge-forming reagent. The 2,3,3,5-tetramethyl-3H-indole core can be utilized to generate a variety of cyanine dyes with tailored photophysical properties. These dye-conjugated molecules can then be further functionalized to target specific cells or tissues, for example, by attaching them to antibodies, peptides, or other targeting moieties. Such probes are invaluable tools for non-invasive monitoring of biological processes, disease diagnosis, and fluorescence-guided surgery.[6][8]

Potential as a Scaffold for Therapeutic Agents

The broader indole scaffold is a well-established pharmacophore with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Specifically, various indole derivatives have been investigated for their potent antitubercular and antifungal activities.[2][9][10] The mechanism of action for many antitubercular indole derivatives involves the inhibition of key mycobacterial enzymes.[2]

While direct evidence for the antitubercular or antifungal activity of 2,3,3,5-tetramethyl-3H-indole itself is scarce, its structural features make it a viable starting point for the synthesis of novel therapeutic candidates. The methyl groups at the 2, 3, and 5 positions can influence the lipophilicity, steric hindrance, and electronic properties of the molecule, which in turn can modulate its binding affinity to biological targets. Further functionalization of the aromatic ring or the nitrogen atom can lead to the development of new indole-based conjugates with improved efficacy and selectivity.[11]

Visualizations

Caption: Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole.

Caption: General workflow for the synthesis of a cyanine dye-based probe.

Conclusion

2,3,3,5-Tetramethyl-3H-indole is a valuable and versatile chemical intermediate. While it may not possess significant intrinsic biological activity, its utility as a precursor for high-value molecules, such as cyanine dyes for near-infrared fluorescence imaging, is well-established for its close analogs and highly probable for the 5-methyl derivative. The robust and scalable Fischer indole synthesis allows for its efficient production. For researchers and professionals in drug development, 2,3,3,5-tetramethyl-3H-indole represents a key starting material for the construction of sophisticated molecular tools for diagnostics and potentially for the development of novel therapeutic agents based on the proven efficacy of the broader indole scaffold. Further exploration into the synthesis and biological evaluation of derivatives of 2,3,3,5-tetramethyl-3H-indole is a promising avenue for future research.

References

- 1. Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of Heptamethine Cyanine Dyes [mdpi.com]

- 6. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 7. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation of a Near-Infrared Fluorescent Probe Based on IR-780 for Highly Selective and Sensitive Detection of Bisulfite-Sulfite in Food, Living Cells, and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Triazole–diindolylmethane conjugates as new antitubercular agents: synthesis, bioevaluation, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Novel Indole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of modern and classical synthetic methodologies, quantitative analysis of reaction efficiencies, and the visualization of key biological signaling pathways targeted by novel indole derivatives.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure allows for a wide range of biological activities, making the development of novel indole derivatives a critical area of research for drug discovery and development professionals. This technical guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and a comparative analysis of their efficiencies. Furthermore, it visualizes the interaction of these derivatives with crucial biological signaling pathways, offering insights into their mechanisms of action.

I. Synthetic Methodologies for Novel Indole Derivatives

The synthesis of the indole nucleus has evolved significantly from classical methods to modern, more efficient strategies. This section details the core principles and provides exemplary protocols for some of the most important transformations.

Classical Indole Syntheses

Fischer Indole Synthesis: A venerable and widely used method, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[4][4]-sigmatropic rearrangement to form the indole ring.[3]

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine. It is particularly useful for the synthesis of 2-arylindoles.

Modern Synthetic Approaches

Larock Indole Synthesis: This palladium-catalyzed reaction between a 2-haloaniline and a disubstituted alkyne provides a powerful route to 2,3-disubstituted indoles.[5][6] The reaction is highly versatile and tolerates a wide range of functional groups.[5]

Buchwald-Hartwig Amination: A cornerstone of modern C-N bond formation, this palladium-catalyzed cross-coupling reaction can be applied to the synthesis of N-arylindoles from indoles and aryl halides.[7][8] The use of bulky, electron-rich phosphine ligands is crucial for high yields.[8]

C-H Functionalization: This approach offers a more atom-economical and environmentally friendly route to functionalized indoles by directly modifying the C-H bonds of the indole nucleus.[9][10] Transition metal catalysis, particularly with palladium and rhodium, has enabled the selective functionalization at various positions of the indole ring.[9]

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for many indole syntheses, including the Fischer, Bischler, and Larock methods.[11][12][13] This technique is particularly valuable for high-throughput synthesis and library generation.[12]

II. Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below, offering a practical guide for researchers in the lab.

Protocol 1: Fischer Indole Synthesis of 2-Arylindoles[14]

-

Reaction Setup: A mixture of 2-(4-Hydrazinophenyl)-ethanesulfonic acid methylamide hydrochloride and a substituted acetophenone is prepared.

-

Conventional Method: The corresponding hydrazone intermediate is first isolated by reacting the starting materials in the presence of acetic acid. This intermediate is then subjected to thermal, acid-catalyzed cyclization to yield the 2-aryl-indole.

-

Microwave Protocol: The starting materials are mixed in ethanol with a catalytic amount of acetic acid in a microwave reactor. Irradiation is applied to drive the reaction to completion in a one-pot fashion.

-

Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Protocol 2: Larock Synthesis of 2,3-Disubstituted Indoles[15]

-

Reagents and Conditions: A reaction mixture of an o-iodoaniline (1.0 equiv), an internal alkyne (1.1 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in DMF is prepared in a sealed tube.

-

Reaction: The mixture is heated at 100 °C for the specified time.

-

Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation of Indoles[16]

-

Reaction Setup: In an inert atmosphere (e.g., a glovebox), a reaction vessel is charged with Pd₂(dba)₃ (1-2 mol %), a suitable phosphine ligand (e.g., XPhos, 2-4 mol %), the indole (1.0 equiv), the aryl halide (1.2 equiv), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).

-

Solvent: Anhydrous toluene or dioxane is added.

-

Reaction: The mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by TLC or GC.

-

Workup: The reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Protocol 4: Microwave-Assisted Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylates[1]

-

Starting Material: A variety of enamine intermediates are first synthesized and characterized.

-

Reaction: The enamine intermediate (0.16 mmol), Cu(OAc)₂ (0.016 mmol), Pd(OAc)₂ (10 mol %), and K₂CO₃ (0.4 mmol) are dissolved in DMF (2 mL) in a microwave reaction vessel under an argon atmosphere.

-

Microwave Irradiation: The mixture is stirred and heated to 60 °C using microwave irradiation.

-

Purification: The synthesized compounds are confirmed by ¹H and ¹³C spectroscopic means as well as by high-resolution mass spectrometry.

Protocol 5: C-H Arylation of Indoles[17]

-

Reaction Setup: In a sealed tube, the indole substrate, aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Ag₂CO₃ or benzoquinone), and a suitable solvent (e.g., dioxane or toluene) are combined.

-

Reaction: The mixture is heated at a specified temperature for several hours.

-

Workup and Purification: After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

III. Quantitative Data Presentation

The efficiency of a synthetic method is a critical factor in drug development. The following tables summarize typical yields for the described synthetic methodologies, providing a basis for comparison.

| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |

| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | 2-Phenylindole | up to 93% | [14] |

| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | 2,3-Diphenylindole | 80-95% | [5] |

| Buchwald-Hartwig Amination | Indole, 4-Bromotoluene | 1-(p-tolyl)-1H-indole | 85-98% | [8] |

| Microwave-Assisted Synthesis | Enamine Intermediates | 2-Methyl-1H-indole-3-carboxylates | 93-96% | [1] |

| C-H Arylation | N-Acetylindole, Bromobenzene | N-Acetyl-2-phenylindole | 70-90% | [15] |

Table 1: Comparative yields of various indole synthesis methods.

IV. Visualization of Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel indole derivatives is paramount. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a general experimental workflow for their synthesis and evaluation.

V. Conclusion

The synthesis of novel indole derivatives remains a vibrant and highly productive area of research in medicinal chemistry. The continuous development of innovative synthetic methods, such as C-H functionalization and flow chemistry, alongside the refinement of classical approaches, provides chemists with a powerful toolkit to generate diverse libraries of indole-based compounds. A thorough understanding of the underlying mechanisms of action, facilitated by the visualization of their interactions with key biological pathways, is essential for the rational design of next-generation therapeutics. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery through the exploration of novel indole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. testbook.com [testbook.com]

- 4. DSpace [repository.escholarship.umassmed.edu]

- 5. grokipedia.com [grokipedia.com]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 9. soc.chim.it [soc.chim.it]

- 10. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. ijrpr.com [ijrpr.com]

- 13. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,3,5-Tetramethyl-3H-indole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,3,5-Tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine, is a heterocyclic compound belonging to the indole family. The 3H-indole (indolenine) core is a significant structural motif in various natural products and synthetic compounds with diverse biological activities. The synthesis of specifically substituted indolenines like 2,3,3,5-tetramethyl-3H-indole is of interest for medicinal chemistry and drug discovery programs. The most common and effective method for the synthesis of this and similar indole derivatives is the Fischer indole synthesis.[1][2][3] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[1][2][3]

This document provides a detailed protocol for the synthesis of 2,3,3,5-Tetramethyl-3H-indole via the Fischer indole synthesis, including reaction conditions, purification, and characterization data.

Reaction Scheme

The synthesis of 2,3,3,5-Tetramethyl-3H-indole is achieved through the Fischer indole synthesis by reacting p-tolylhydrazine hydrochloride with isopropyl methyl ketone in the presence of an acid catalyst.[3]

-

Reactants: p-Tolylhydrazine hydrochloride, Isopropyl methyl ketone

-

Catalyst: Glacial acetic acid

-

Product: 2,3,3,5-Tetramethyl-3H-indole

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 2,3,3,5-Tetramethyl-3H-indole.

Table 1: Reactants and Product Information

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| p-Tolylhydrazine hydrochloride | (4-methylphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | Reactant |

| Isopropyl methyl ketone | 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | Reactant |

| 2,3,3,5-Tetramethyl-3H-indole | 2,3,3,5-Tetramethyl-3H-indole | C₁₂H₁₅N | 173.25 | Product |

Table 2: Characterization Data for 2,3,3,5-Tetramethyl-3H-indole [3]

| Analysis Method | Results |

| Appearance | Red, viscous oil |

| TLC (Thin Layer Chromatography) | Rf = 0.22 (Silica gel, Toluene-EtOAc 9:1) |

| UV (Ultraviolet Spectroscopy) | λmax (nm) in EtOH: 217, 262 |

| IR (Infrared Spectroscopy) | (cm-1): 2940, 1680, 1570, 1450, 1363, 1190, 810 |

| ¹H-NMR (Proton NMR) | δ (ppm): 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) |

| ¹³C-NMR (Carbon NMR) | δ (ppm): 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 |

| Elemental Analysis | Calculated for C₁₂H₁₅N: C, 83.19; H, 8.73; N, 8.08. |

Experimental Protocol

This protocol is based on the method described by Sajjadifar et al. (2010).[3]

Materials:

-

p-Tolylhydrazine hydrochloride

-

Isopropyl methyl ketone

-

Glacial acetic acid

-

1 M Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Toluene

-

Ethyl acetate (EtOAc)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, add p-tolylhydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent) to glacial acetic acid.

-

Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for approximately 2.25 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a 1 M NaOH solution.

-

Dilute the neutralized mixture with water.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x volume of the aqueous layer).

-

-

Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The resulting residue should be further purified by column chromatography on silica gel. Elute the column with a mixture of toluene and ethyl acetate (9:1) to obtain the pure 2,3,3,5-tetramethyl-3H-indole as a red, viscous oil.[3]

-

Visualizations

Caption: Experimental workflow for the synthesis of 2,3,3,5-Tetramethyl-3H-indole.

Caption: Key steps in the Fischer indole synthesis of 2,3,3,5-Tetramethyl-3H-indole.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2,3,3,5-tetramethylindolenine via the Fischer indole synthesis. This method is a cornerstone in heterocyclic chemistry, enabling the construction of the indole nucleus, a prevalent scaffold in numerous natural products and pharmaceuticals. The following sections detail the reaction mechanism, experimental protocols, and relevant data for the successful synthesis and characterization of the target compound.

I. Introduction

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and versatile reaction for synthesizing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] This method is widely employed in the synthesis of various indole derivatives, including the tetramethylindolenine core, which serves as a crucial intermediate in the preparation of cyanine dyes and other imaging agents.

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. A range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride, zinc chloride, and aluminum chloride) have been successfully utilized.[1] The selection of the appropriate catalyst and reaction conditions can significantly influence the reaction yield and purity of the final product.

II. Reaction Mechanism and Experimental Workflow

The Fischer indole synthesis proceeds through a series of well-established steps, as illustrated in the diagrams below. The reaction is initiated by the condensation of an arylhydrazine with a ketone to form a hydrazone. This is followed by tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, cyclization, and finally the elimination of ammonia to yield the aromatic indolenine.

Diagrams

Caption: Mechanism of the Fischer Indole Synthesis.

Caption: Experimental Workflow for Synthesis.

III. Data Presentation

The following tables summarize the reaction conditions and characterization data for the synthesis of tetramethylindolenine derivatives.

Table 1: Reaction Conditions for the Synthesis of 2,3,3,5-Tetramethylindolenine [3]

| Parameter | Value |

| Starting Materials | p-Tolylhydrazine hydrochloride, Isopropyl methyl ketone |

| Solvent | Glacial Acetic Acid |

| Catalyst | Glacial Acetic Acid (serves as both solvent and catalyst) |

| Temperature | Reflux |

| Reaction Time | 2.25 hours |

| Yield | High |

Table 2: Comparative Yields for the Synthesis of 2,3,3-Trimethylindolenine with Different Acid Catalysts

| Catalyst | Molar Ratio (Acid:Hydrazone) | Temperature (°C) | Time (h) | Yield (%) |

| Sulfuric Acid (20%) | 2:1 | 95 | 2 | 94 |

| Sulfuric Acid (79%) | - | - | - | 92 |

| Hydrochloric Acid (37%) | 1.85:1 | 80 | 3 | 95 |

Table 3: Spectroscopic Data for 2,3,3,5-Tetramethylindolenine [3]

| Technique | Data |

| ¹H-NMR (CDCl₃, δ ppm) | 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) |

| ¹³C-NMR (CDCl₃, δ ppm) | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 |

| IR (cm⁻¹) | 2940, 1680, 1570, 1450, 1363, 1190, 810 |

| UV-Vis (EtOH, λₘₐₓ nm) | 217, 262 |